molecular formula C19H24ClNO2 B13688183 (2S)-4-Benzyl-2-(benzyloxymethyl)morpholine hydrochloride

(2S)-4-Benzyl-2-(benzyloxymethyl)morpholine hydrochloride

Cat. No.: B13688183
M. Wt: 333.8 g/mol
InChI Key: RXENIRXYFQTMNL-UHFFFAOYSA-N
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Description

®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride: (MFCD30471781) is a chemical compound with the molecular formula C19H24ClNO2. It is a morpholine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes or signal transduction .

Comparison with Similar Compounds

  • ®-4-Benzyl-2-((benzyloxy)methyl)morpholine
  • (S)-4-Benzyl-2-((benzyloxy)methyl)morpholine
  • 4-Benzylmorpholine

Comparison:

Properties

Molecular Formula

C19H24ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

4-benzyl-2-(phenylmethoxymethyl)morpholine;hydrochloride

InChI

InChI=1S/C19H23NO2.ClH/c1-3-7-17(8-4-1)13-20-11-12-22-19(14-20)16-21-15-18-9-5-2-6-10-18;/h1-10,19H,11-16H2;1H

InChI Key

RXENIRXYFQTMNL-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3.Cl

Origin of Product

United States

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